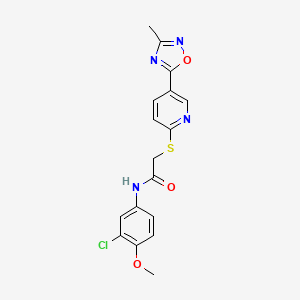
3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, also known as 2-methyl-3-amino-6,7-dimethoxyquinazolin-4(3H)-one, is a heterocyclic compound with a quinazolin-4(3H)-one core structure. It is a synthetic compound that has been studied for its potential applications in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis of Quinazolin Derivatives
The molecule "3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one" has been utilized in the synthesis of various quinazolin derivatives. These derivatives, including 3-((4-(dimethylamino)benzylidene)amino)-2-methylquinazolin-4(3H)-one and others, have been synthesized and characterized by elemental analysis, FT-IR, NMR techniques. The significance of these derivatives lies in their potential as antioxidants, demonstrated by their capacity to scavenge DPPH and Nitric oxide (NO) radicals, showcasing better or comparable scavenging capacity against common antioxidants like ascorbic acid (Al-azawi, 2016).
Schiff Bases as Corrosion Inhibitors
Schiff bases derived from 3-amino-6,7-dimethoxy-2-methylquinazolin-4(3H)-one, specifically BZ3 and BZ4, have been employed as highly efficient inhibitors of mild steel corrosion in corrosive acid. The inhibition efficiencies were remarkable, with BZ4 and BZ3 achieving efficiencies of 96% and 92% respectively, at the maximum tested concentration. These studies provide crucial insights into the structure-activity relationship of these compounds and their potential industrial applications (Jamil et al., 2018).
Biological Applications
Antituberculosis Activity
A series of novel scaffold-based 3-(((substituted phenyl)amino)methyl)-2-methylquinazolin-4(3H)-one compounds were synthesized and evaluated for their in vitro activity against the H37Ra strain of Mycobacterium tuberculosis. The study discovered several analogs with potent anti-tuberculosis activity, indicating the potential of these compounds in developing new anti-tuberculosis agents (Panneerselvam et al., 2016).
Anticonvulsant Activity
N3 aryl/heteroaryl substituted 2-((benzyloxy and phenylthio) methyl) 6,7-dimethoxyquinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant activity. The compounds were tested using various epilepsy models, and among them, compound 8f displayed a significant activity profile with minimum neurotoxicity, indicating its potential as a therapeutic agent for epilepsy (Das et al., 2014).
Cerebroprotective Activity
Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives were synthesized and evaluated for their cerebroprotective properties. The study aimed to investigate the potential of these derivatives in treating neurodegenerative conditions like Alzheimer's disease and cerebral ischemia. Among the derivatives, compounds 3i, 3j, and 3k showed the most pronounced cerebrotropic activity, positioning them as promising candidates for further research (Chiriapkin et al., 2022).
Propiedades
IUPAC Name |
3-amino-6,7-dimethoxy-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-6-13-8-5-10(17-3)9(16-2)4-7(8)11(15)14(6)12/h4-5H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWQQVCMYRGUPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1N)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3-(phenylthio)propanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2400483.png)




![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-ylthio]-4-cyano-5-methylisothiazole](/img/structure/B2400492.png)

![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)

![N-[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2400497.png)

![N-(2,3-dichlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2400500.png)

